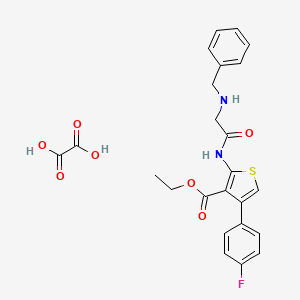![molecular formula C21H17F2N5O3S B2411716 N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894032-00-9](/img/structure/B2411716.png)
N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad range of biological activities, such as antimalarial, antiurease, antiviral, anticonvulsant, antioxidant, and antifungal . Thiazoles, on the other hand, are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of 1,2,4-triazoles and thiazoles involves various chemical reactions, and the specific method would depend on the substituents present in the desired compound . Unfortunately, without specific information on the synthesis of “N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide”, it’s difficult to provide a detailed analysis.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and thiazoles is characterized by a five-membered ring containing multiple heteroatoms . The presence of these heteroatoms can significantly influence the compound’s chemical properties and biological activity.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and thiazoles depend on their specific structure . Unfortunately, without specific information on “N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide”, it’s difficult to provide a detailed analysis of its properties.
Aplicaciones Científicas De Investigación
Cyclocondensation Reactions
- The compound has been studied for its role in cyclocondensation reactions, particularly involving thiazole and triazole derivatives. Such reactions are significant in heterocyclic chemistry and have implications for synthesizing various bioactive compounds (Liu, Shih, & Hu, 1987).
Antiproliferative Activity
- Derivatives of the compound have shown potential in antiproliferative activities, which are important in cancer research. This includes studies where certain derivatives exhibited promising activity against cancer cells (Narayana, Raj, & Sarojini, 2010).
Synthesis and Properties
- Research has focused on the synthesis and properties of these compounds, highlighting their strategic role in modern medicine and pharmacy due to their chemical modification capabilities and pharmacological potential (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Evaluation
- The compound and its derivatives have been synthesized and evaluated for antimicrobial activities. This research is crucial in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Anticonvulsant Activity
- Some studies have explored the anticonvulsant activities of derivatives of this compound, offering insights into potential new treatments for seizure disorders (Vijaya Raj & Narayana, 2006).
Oxidative Stress Research
- There has been investigation into the protective effects of related compounds on ethanol-induced oxidative stress in biological systems (Aktay, Tozkoparan, & Ertan, 2005).
EGFR Inhibitors in Cancer Treatment
- Detailed studies have been conducted on the properties and potential anti-cancer properties of derivatives of this compound, particularly as EGFR inhibitors (Karayel, 2021).
Anti-inflammatory and Gastric Ulceration Potential
- Research into the anti-inflammatory activity and gastric ulceration potential of these compounds provides insights into their therapeutic applications (Berk, Aktay, Yeşilada, & Ertan, 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O3S/c1-31-15-5-2-12(3-6-15)18-26-21-28(27-18)14(11-32-21)8-9-24-19(29)20(30)25-17-7-4-13(22)10-16(17)23/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMNBYIQKUGQRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Dimethylamino)phenyl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2411633.png)

![N-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2411636.png)
![N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2411637.png)
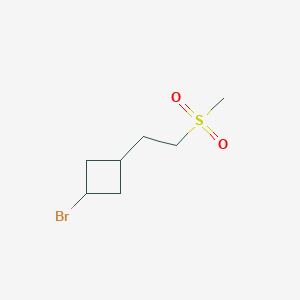
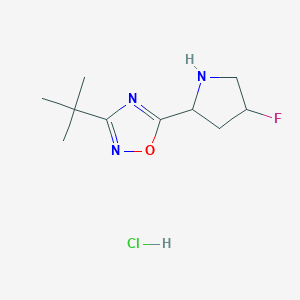
![3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2411646.png)
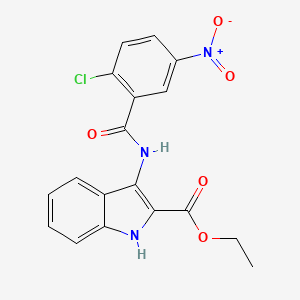
![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)
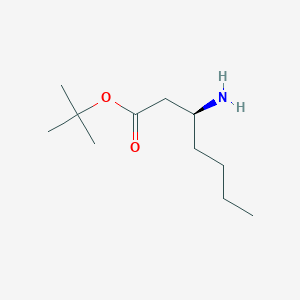
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)
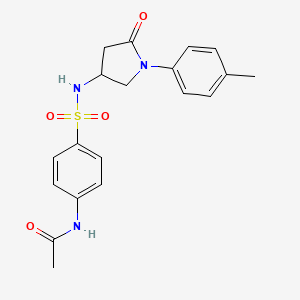
![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2411652.png)
